Deacetylamino-7-oxocolchicine
Overview
Description
Deacetylamino-7-oxocolchicine is a derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale. This compound has garnered interest due to its potential pharmacological activities and its structural similarity to colchicine, which is used in the treatment of gout and familial Mediterranean fever .
Preparation Methods
The synthesis of Deacetylamino-7-oxocolchicine involves several steps, starting from colchicine. One common method includes the microbial transformation of colchicine using Streptomyces griseus, which selectively demethylates colchicine to produce this compound . Industrial production methods may involve similar biotransformation processes, leveraging the regio-selectivity and efficiency of microbial catalysts .
Chemical Reactions Analysis
Deacetylamino-7-oxocolchicine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different ketone derivatives, while reduction could lead to various alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Deacetylamino-7-oxocolchicine is similar to that of colchicine. It binds to tubulin, a protein involved in microtubule formation, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics affects various cellular processes, including cell division and intracellular transport . Additionally, it interferes with the assembly of the inflammasome complex, reducing the activation of inflammatory mediators such as interleukin-1β .
Comparison with Similar Compounds
Deacetylamino-7-oxocolchicine is unique due to its specific structural modifications compared to other colchicine derivatives. Similar compounds include:
Colchicine: The parent compound, widely used in medicine for its anti-inflammatory properties.
2-O-demethylcolchicine: Another derivative with similar pharmacological activities.
3-O-demethylcolchicine: Known for its regio-selective demethylation.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacological profiles, making this compound a distinct and valuable compound for further research .
Properties
IUPAC Name |
1,2,3,10-tetramethoxy-5,6-dihydrobenzo[a]heptalene-7,9-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10H,5,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZPMNFNMFLMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(=O)CCC3=CC(=C(C(=C32)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171697 | |
Record name | Benzo(a)heptalene-7,9-dione, 5,6-dihydro-1,2,3,10-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850-57-3 | |
Record name | Benzo(a)heptalene-7,9-dione, 5,6-dihydro-1,2,3,10-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001850573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deacetylamino-7-oxocolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deacetylamino-7-oxocolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deacetylamino-7-oxocolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(a)heptalene-7,9-dione, 5,6-dihydro-1,2,3,10-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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